5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde
Overview
Description
5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde is a chemical compound with the molecular formula C8H5ClN4O and a molecular weight of 208.61 g/mol . It is characterized by the presence of a tetrazole ring attached to a benzaldehyde moiety, with a chlorine atom at the 5-position of the benzene ring . This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde typically involves the reaction of 5-chloro-2-nitrobenzaldehyde with sodium azide in the presence of a suitable catalyst . The reaction is carried out under reflux conditions, and the product is purified by recrystallization . Another method involves the use of microwave-assisted reactions, which can significantly reduce reaction times and improve yields .
Industrial Production Methods
it is likely that similar synthetic routes and reaction conditions are employed on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other functional groups, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Substitution: Nucleophilic substitution reactions often involve reagents like sodium amide (NaNH2) or thiourea.
Major Products
Oxidation: 5-Chloro-2-tetrazol-1-yl-benzoic acid.
Reduction: 5-Chloro-2-tetrazol-1-yl-benzylamine.
Substitution: Various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its tetrazole and aldehyde functional groups . These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitrobenzaldehyde: Similar structure but with a nitro group instead of a tetrazole ring.
2-Tetrazol-1-yl-benzaldehyde: Lacks the chlorine atom at the 5-position.
5-Chloro-2-tetrazol-1-yl-benzoic acid: Oxidized form of 5-Chloro-2-(1H-tetrazol-1-yl)benzaldehyde.
Uniqueness
This compound is unique due to the presence of both a tetrazole ring and an aldehyde group, which confer distinct chemical reactivity and biological activity . This combination of functional groups makes it a valuable compound for research and development in various scientific fields .
Properties
IUPAC Name |
5-chloro-2-(tetrazol-1-yl)benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN4O/c9-7-1-2-8(6(3-7)4-14)13-5-10-11-12-13/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYIIRAPFQHKOOC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=O)N2C=NN=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70468299 | |
Record name | 5-Chloro-2-tetrazol-1-yl-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
879016-22-5 | |
Record name | 5-Chloro-2-tetrazol-1-yl-benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70468299 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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